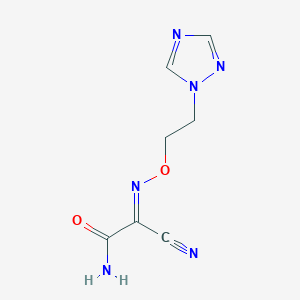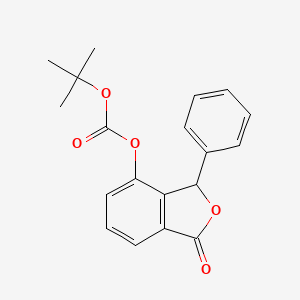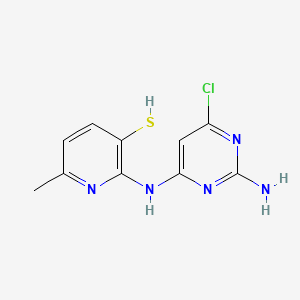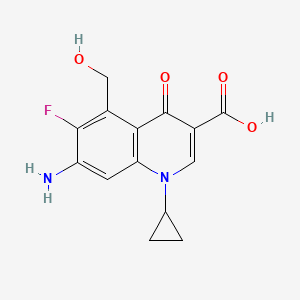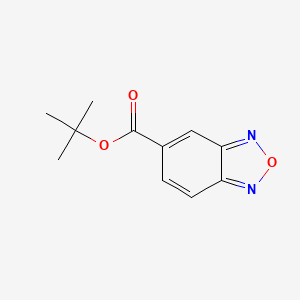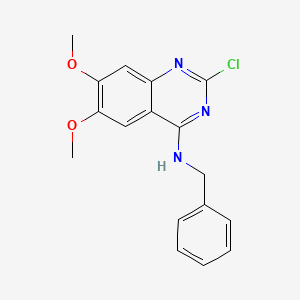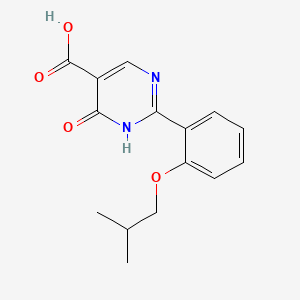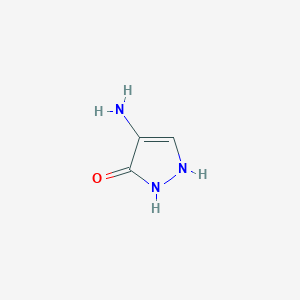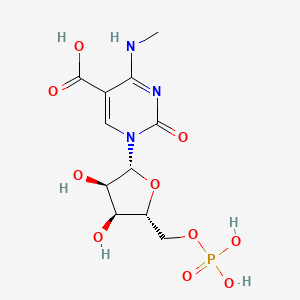
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, phosphonooxy, methylamino, and carboxylic acid groups. Its unique configuration and functional groups make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the phosphonooxy and methylamino groups under controlled conditions. The final steps involve the formation of the pyrimidine ring and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield alcohol derivatives.
Applications De Recherche Scientifique
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biochemical pathways, resulting in therapeutic effects such as the inhibition of viral replication or cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(amino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(ethylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Uniqueness
The uniqueness of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-4-(methylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid lies in its specific configuration and the presence of the methylamino group, which can significantly influence its biochemical properties and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C11H16N3O10P |
|---|---|
Poids moléculaire |
381.23 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-(methylamino)-2-oxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N3O10P/c1-12-8-4(10(17)18)2-14(11(19)13-8)9-7(16)6(15)5(24-9)3-23-25(20,21)22/h2,5-7,9,15-16H,3H2,1H3,(H,17,18)(H,12,13,19)(H2,20,21,22)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
KXPJYVZRWJVROH-JXOAFFINSA-N |
SMILES isomérique |
CNC1=NC(=O)N(C=C1C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canonique |
CNC1=NC(=O)N(C=C1C(=O)O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)

